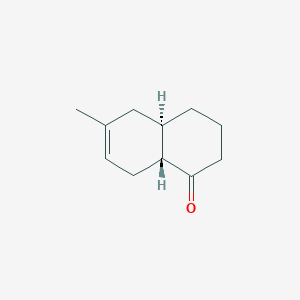
(4aR,8aR)-6-Methyl-3,4,4a,5,8,8a-hexahydronaphthalen-1(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4aR,8aR)-6-Methyl-3,4,4a,5,8,8a-hexahydronaphthalen-1(2H)-one is a chemical compound with a complex structure that includes a hexahydronaphthalene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4aR,8aR)-6-Methyl-3,4,4a,5,8,8a-hexahydronaphthalen-1(2H)-one typically involves multiple steps, including the formation of the hexahydronaphthalene core and the introduction of the methyl group at the 6th position. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale chemical reactions in controlled environments. These methods ensure the consistent quality and purity of the compound, which is essential for its use in various applications.
Chemical Reactions Analysis
Types of Reactions
(4aR,8aR)-6-Methyl-3,4,4a,5,8,8a-hexahydronaphthalen-1(2H)-one undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are also critical for the success of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
(4aR,8aR)-6-Methyl-3,4,4a,5,8,8a-hexahydronaphthalen-1(2H)-one has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities and interactions with various biomolecules.
Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of (4aR,8aR)-6-Methyl-3,4,4a,5,8,8a-hexahydronaphthalen-1(2H)-one involves its interaction with specific molecular targets and pathways These interactions can lead to various biological effects, depending on the context in which the compound is used
Comparison with Similar Compounds
Similar Compounds
(4aR,8aR)-6-Methyl-3,4,4a,5,8,8a-hexahydronaphthalen-1(2H)-one: shares similarities with other hexahydronaphthalene derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific structural features and the resulting chemical properties. These unique properties make it a valuable compound for various scientific research applications.
Properties
CAS No. |
83586-09-8 |
|---|---|
Molecular Formula |
C11H16O |
Molecular Weight |
164.24 g/mol |
IUPAC Name |
(4aR,8aR)-6-methyl-3,4,4a,5,8,8a-hexahydro-2H-naphthalen-1-one |
InChI |
InChI=1S/C11H16O/c1-8-5-6-10-9(7-8)3-2-4-11(10)12/h5,9-10H,2-4,6-7H2,1H3/t9-,10-/m1/s1 |
InChI Key |
LPPFWYHMYXLSTR-NXEZZACHSA-N |
Isomeric SMILES |
CC1=CC[C@@H]2[C@@H](C1)CCCC2=O |
Canonical SMILES |
CC1=CCC2C(C1)CCCC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















